
phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that features a trifluoromethyl group, which is known for its unique physicochemical properties. This compound is of interest in various fields, including agrochemicals and pharmaceuticals, due to its potential biological activities and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the use of trifluoromethyl-containing building blocks. Common reagents include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenolysis to reduce unwanted by-products and improve overall production efficiency . The use of vapor-phase reactors with catalyst fluidized-bed phases is also common in large-scale synthesis .
化学反応の分析
Types of Reactions
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Sulfilimidoyl Anthranilic Diamides: These compounds share similar structural features and are investigated for their insecticidal properties.
Uniqueness
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct physicochemical properties and biological activities .
特性
分子式 |
C14H12F3NO3 |
|---|---|
分子量 |
299.24 g/mol |
IUPAC名 |
phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C14H12F3NO3/c1-9-7-10(12(19)14(15,16)17)8-18(9)13(20)21-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChIキー |
CEVUXIAFUUPIBW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CN1C(=O)OC2=CC=CC=C2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


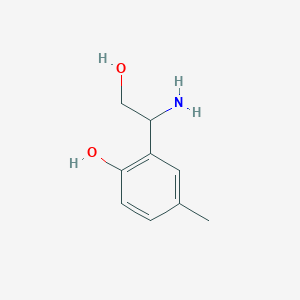
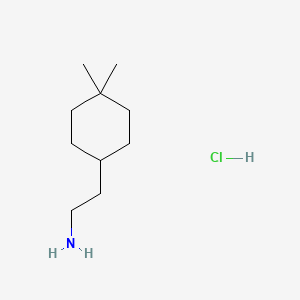
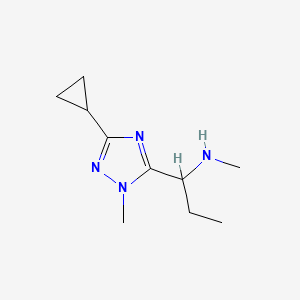
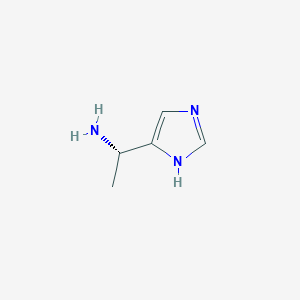
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
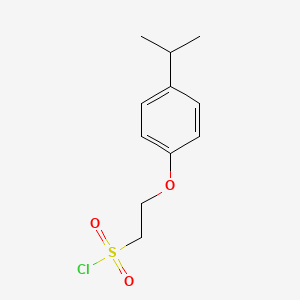
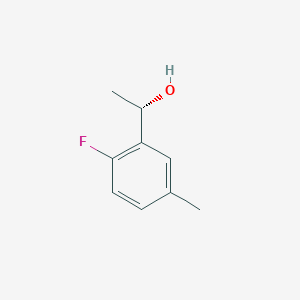
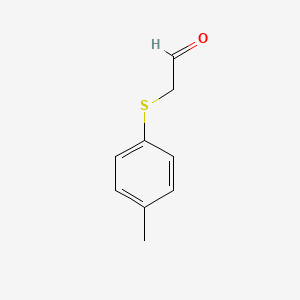
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)


![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

